molecular formula C14H13NO5 B11116143 ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate

ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate

Cat. No.: B11116143
M. Wt: 275.26 g/mol
InChI Key: JBCGOLUNHNHANI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate typically involves the reaction of 3-formylcoumarin with ethyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted coumarin derivatives.

Scientific Research Applications

Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-oxo-2H-chromen-3-yl)formamido]acetate is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit key signaling pathways involved in cancer progression makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-[(2-oxochromene-3-carbonyl)amino]acetate

InChI

InChI=1S/C14H13NO5/c1-2-19-12(16)8-15-13(17)10-7-9-5-3-4-6-11(9)20-14(10)18/h3-7H,2,8H2,1H3,(H,15,17)

InChI Key

JBCGOLUNHNHANI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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